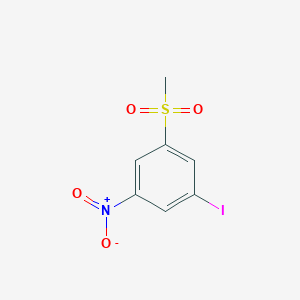

1-Iodo-3-methanesulfonyl-5-nitro-benzene

Description

1-Iodo-3-methanesulfonyl-5-nitro-benzene is a halogenated aromatic compound featuring a benzene ring substituted with iodine (position 1), methanesulfonyl (position 3), and nitro (position 5) groups. Such derivatives are often explored in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric profiles.

Propriétés

Numéro CAS |

62606-16-0 |

|---|---|

Formule moléculaire |

C7H6INO4S |

Poids moléculaire |

327.10 g/mol |

Nom IUPAC |

1-iodo-3-methylsulfonyl-5-nitrobenzene |

InChI |

InChI=1S/C7H6INO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |

Clé InChI |

HUXWEOPSJJSPGU-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Variation : The target compound and share iodine at position 1, while and use bromine. Iodine’s larger atomic radius and weaker C–I bond enhance its leaving group ability compared to bromine .

- Position 5 : Nitro (target, ) vs. trifluoromethyl () or trifluoromethoxy () groups dictate electronic and steric effects. Nitro groups are meta-directing, while trifluoromethoxy is ortho/para-directing.

Physicochemical Properties

- Molecular Weight : The target compound (343.10 g/mol) is heavier than (288.15 g/mol) due to iodine’s higher atomic mass. (411.90 g/mol) has the highest weight owing to multiple halogens and trifluoromethoxy .

- Purity : is >95% pure, while is listed at 100%, suggesting robust synthetic protocols for brominated analogs .

Reactivity and Chemical Behavior

- Substitution Reactions : The target compound’s iodine atom facilitates nucleophilic aromatic substitution (NAS) more readily than bromine in .

- Electronic Effects : Methanesulfonyl and nitro groups (target, ) deactivate the benzene ring, reducing electrophilic substitution rates. In contrast, ’s (methylthio)methyl group is electron-donating, increasing ring reactivity.

- Directed Functionalization : The nitro group (target, ) directs incoming electrophiles to meta positions, while trifluoromethoxy () may favor ortho/para substitution.

Research and Application Contexts

- Pharmaceuticals : Methanesulfonyl and nitro groups are common in drug intermediates (e.g., kinase inhibitors). The target compound’s structure aligns with motifs seen in bioactive molecules .

- Agrochemicals : ’s trifluoromethyl group is prevalent in herbicides, while ’s trifluoromethoxy group appears in pesticides .

- Materials Science : Nitro and sulfonyl groups enhance thermal stability, suggesting utility in high-performance polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.